1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzodiazole ring, a pyrrolidinone moiety, and multiple aromatic groups. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is the late sodium current in cardiomyocytes . This current is responsible for the influx of sodium ions into the cells, which plays a crucial role in the regulation of the cardiac action potential and the overall function of the heart .
Mode of Action
This compound acts by inhibiting the late sodium current, thus minimizing calcium overload in the ischemic cardiomyocytes . This inhibition helps to maintain the balance of ions within the cells, preventing cellular damage and improving the function of the heart .
Biochemical Pathways
The compound this compound also affects the metabolic pathways in the heart. It prevents fatty acid oxidation and favors glucose utilization . This shift in energy substrate utilization helps to ameliorate the “energy starvation” of the failing heart, improving its function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of the compound is about 7 hours . At steady state, the peak/trough ratio of the plasma concentration is 1.6 .
Result of Action
The molecular and cellular effects of the action of this compound include the reduction of calcium overload in ischemic cardiomyocytes and the shift in energy substrate utilization from fatty acids to glucose . These effects help to improve the function of the heart, particularly in conditions of heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: Another compound with a similar aromatic structure and functional groups.
Uniqueness: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one stands out due to its unique combination of a benzodiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to modulate ion channels and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-13-14-24(21(2)17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-25(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNGWQXUDBWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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